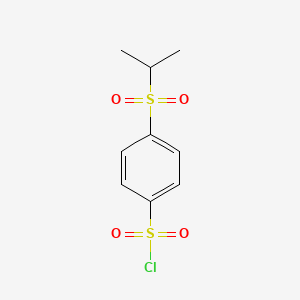

4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride

Description

4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride (CAS: 54997-90-9), also known as 4-isopropylbenzenesulfonyl chloride, is a sulfonyl chloride derivative featuring an isopropyl group at the para position of the benzene ring. Its molecular formula is C₉H₁₁ClO₂S, with a molecular weight of 218.70 g/mol . This compound serves as a critical building block in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals and agrochemicals. Its structure combines the reactivity of the sulfonyl chloride group (-SO₂Cl) with the steric and electronic effects of the isopropyl substituent, influencing its solubility, stability, and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

4-propan-2-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-7(2)15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBRLJIXQSPBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride can be synthesized through the chlorosulfonation of isopropylbenzene. The process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves large-scale chlorosulfonation reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides.

Alcohols: Used in the formation of sulfonate esters.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as zinc dust for reduction reactions.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is in the field of polymer chemistry, particularly in the synthesis of chlorosulfonyl-functionalized initiators for Atom Transfer Radical Polymerization (ATRP). This application allows for the controlled polymerization of various monomers, leading to materials with tailored properties for specific uses .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of sulfonamide drugs and herbicides. Its ability to introduce sulfonyl groups into organic molecules makes it valuable in drug design, where sulfonamides are known for their antibacterial properties and use as herbicides that inhibit plant growth by targeting acetolactate synthase (ALS) .

Organic Synthesis

In organic synthesis, this sulfonyl chloride acts as a versatile reagent for introducing sulfonyl groups into various substrates. This transformation is critical in developing complex organic molecules, including those used in agrochemicals and pharmaceuticals .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the successful use of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride in synthesizing novel sulfonamide antibiotics. The research highlighted how modifying the sulfonamide structure improved antibacterial activity against resistant strains of bacteria. The compound's role as a key building block facilitated the development of more effective therapeutic agents .

Case Study 2: Development of Herbicides

Another significant application was reported in the development of a new class of herbicides based on sulfonamide derivatives. Researchers utilized this compound to create herbicides that effectively inhibit weed growth while being less harmful to crops. The study emphasized the compound's effectiveness in providing selective weed control through targeted action on specific biochemical pathways within plants .

Mechanism of Action

The mechanism of action of 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound’s reactivity is primarily driven by the electron-withdrawing effects of the sulfonyl groups, which enhance its electrophilicity .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating groups (e.g., -CH₃, -CH(CH₃)₂) reduce reactivity but improve stability .

- Steric Hindrance : Bulky substituents like isopropyl or 5-chloropentanamido may slow reaction kinetics due to steric effects, as seen in lower yields for larger analogs in some syntheses .

Biological Activity

4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound with significant biological activity. It belongs to the sulfonyl chloride class, which is known for its diverse applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C10H11ClO4S2

- Molecular Weight : 296.78 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride exhibits various biological activities, primarily due to its ability to interact with enzymes and other biological molecules. The following sections detail its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its sulfonyl chloride functionality, which allows it to act as a reactive electrophile. This characteristic enables it to participate in several biochemical reactions:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways by forming covalent bonds with active site residues.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits critical enzymes necessary for cell survival, leading to cell death.

Antimicrobial Effects

A study demonstrated that sulfonamide derivatives, including 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride, exhibited significant antibacterial properties against various strains of bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Enzyme Inhibition Studies

Research indicated that this compound could effectively inhibit certain enzymes linked to cancer progression. For instance, its interaction with cyclooxygenase (COX) enzymes was explored as a potential pathway for anti-inflammatory and anticancer therapies .

Case Study 1: Antibacterial Activity

In a comparative study of sulfonamide derivatives, 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride showed superior activity against Gram-positive bacteria compared to traditional sulfa drugs. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of sulfonamide derivatives revealed that compounds similar to 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride inhibited tumor cell proliferation in vitro. The study suggested that these compounds could serve as templates for designing more effective anticancer drugs targeting specific molecular pathways involved in tumor growth .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Potential |

|---|---|---|---|

| 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride | High | Moderate | High |

| Traditional Sulfa Drugs | Moderate | Low | Low |

| Other Sulfonamide Derivatives | Variable | High | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of an aromatic precursor. For analogous sulfonyl chlorides, benzene derivatives are treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group. The isopropylsulfonyl substituent may be introduced via Friedel-Crafts alkylation or post-functionalization of a pre-sulfonated intermediate. Reaction optimization often involves temperature control (0–5°C to avoid side reactions) and stoichiometric adjustments to minimize polysubstitution .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Signals for aromatic protons (δ ~7.5–8.2 ppm as doublets or triplets) and isopropyl protons (δ ~1.2–1.4 ppm as a septet). For example, in related sulfonyl chlorides, aromatic protons appear as distinct doublets (δ 7.72–7.99 ppm) .

- IR Spectroscopy : Peaks at ~1200–1250 cm⁻¹ (S=O asymmetric stretching of SO₂Cl) and ~750 cm⁻¹ (C–S bond vibration). A sharp peak at ~1360 cm⁻¹ corresponds to symmetric S=O stretching .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₉H₁₁ClO₃S (MW 218.70) .

Q. What are the reactivity trends of the sulfonyl chloride group in this compound?

The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or thioesters. For example:

- Amine Reactions : React with primary/secondary amines in anhydrous solvents (e.g., THF, DCM) at 0–25°C to yield sulfonamides, critical in drug discovery .

- Hydrolysis Sensitivity : Susceptible to hydrolysis in aqueous media; storage under inert atmospheres (N₂/Ar) and anhydrous conditions is essential .

Advanced Research Questions

Q. How can this compound be applied in antitubercular agent design?

Sulfonyl chlorides are key intermediates for synthesizing 2-aryl benzothiazole derivatives , which exhibit inhibitory activity against Mycobacterium tuberculosis. For example:

- Step 1 : Couple the sulfonyl chloride with a benzothiazole amine to form a sulfonamide linkage.

- Step 2 : Evaluate bioactivity via microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency).

- Optimization : Adjust substituents on the benzothiazole core to enhance lipophilicity and membrane permeability .

Q. What strategies improve its incorporation into polymers via ring-opening metathesis polymerization (ROMP)?

To integrate this compound into norbornene-based polymers for proton exchange membranes (PEMs):

- Monomer Design : Functionalize norbornene derivatives with the sulfonyl chloride group (e.g., 4-(bicyclo[2.2.1]hept-5-en-2-yl)benzene-1-sulfonyl chloride).

- Catalyst Selection : Use Grubbs 2nd-generation catalyst for high conversion rates.

- Post-Polymerization Modification : React the polymer-bound sulfonyl chloride with amines to introduce ionic groups for proton conductivity .

Q. How to resolve contradictions in reaction yields during peptide modification?

Discrepancies in yields during peptide sulfonation may arise from:

- Competitive Hydrolysis : Trace moisture degrades the sulfonyl chloride. Use molecular sieves or anhydrous DMF to suppress hydrolysis .

- Steric Hindrance : Bulky peptides may limit access to reactive sites. Employ coupling agents (e.g., HOBt/DIC) or elevate reaction temperatures (40–60°C) .

- Analytical Validation : Confirm product formation via LC-MS and compare with control reactions using simplified peptide models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.